molecular formula C17H23NO4S2 B2818935 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797631-29-8

2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2818935
CAS No.: 1797631-29-8
M. Wt: 369.49
InChI Key: DYJWLQMOQGISJH-UHFFFAOYSA-N
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Description

This compound features a unique azetidine core substituted with a 4-methoxyphenylsulfonyl group and a cyclopentylthio-ethanone moiety. Its structural complexity arises from:

  • 4-Methoxyphenylsulfonyl group: Enhances solubility and modulates electronic properties via the electron-donating methoxy substituent.
  • Cyclopentylthio-ethanone: A sulfur-containing alkyl chain that may influence lipophilicity and metabolic stability.

While direct pharmacological data are unavailable, its design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and heterocyclic motifs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-22-13-6-8-15(9-7-13)24(20,21)16-10-18(11-16)17(19)12-23-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJWLQMOQGISJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. Starting materials include cyclopentylthiol, 4-methoxybenzenesulfonyl chloride, and azetidinone intermediates. The process often begins with the nucleophilic substitution reaction where cyclopentylthiol reacts with appropriate electrophiles to form the cyclopentylthio group. Subsequent steps involve the incorporation of the 4-methoxyphenylsulfonyl group through sulfonation reactions, followed by the attachment to the azetidine ring via N-alkylation or similar methods.

Industrial Production Methods: In an industrial setting, the production scale synthesis of this compound would focus on optimizing yield and purity. Typical industrial methods might include the use of continuous flow reactors to ensure precise control over reaction conditions, reducing side reactions, and improving the efficiency of each step. These reactors allow for better heat and mass transfer, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or other peroxides, which might affect the sulfur or the aromatic methoxy group.

  • Reduction: : Reductive conditions, possibly involving hydrogen gas and a palladium catalyst, could reduce any reducible functional groups in the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the azetidine nitrogen or the thioether sulfur.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles in substitution reactions are commonly used. Reactions typically require controlled temperatures and pressures to optimize yields.

Major Products Formed from These Reactions: Products vary depending on the reaction type. Oxidation might yield sulfoxides or sulfones, reduction could lead to simpler hydrocarbons or alcohols, and substitution would yield various substituted azetidines or thioethers.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a model for studying reaction mechanisms involving sulfur-containing groups and azetidines.

Biology: Its potential biological activities could make it a candidate for drug discovery and development, focusing on its interaction with biological macromolecules.

Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anti-cancer activities, given its complex structure.

Industry: In industrial applications, 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone might be used in the synthesis of advanced materials or as an intermediate in the manufacture of other specialized chemicals.

Mechanism of Action

The mechanism by which 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone exerts its effects often involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, disrupting their normal function and triggering a cascade of biochemical reactions. The azetidine ring could interact with receptors or enzymes, while the sulfonyl group might enhance binding affinity or specificity. Molecular pathways could involve inhibition of specific enzymes or modulation of signaling pathways critical for cellular function.

Comparison with Similar Compounds

Comparison with Triazole-Based Ethanone Derivatives ()

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares functional similarities but differs critically in core structure:

Feature Target Compound Triazole Compound
Core heterocycle Azetidine (4-membered) 1,2,4-Triazole (5-membered)
Sulfonyl group 4-Methoxyphenylsulfonyl Phenylsulfonyl
Thioether substituent Cyclopentylthio Phenyl/4-fluorophenyl
Synthetic yield Not reported Recrystallized from ethanol (purity unspecified)

Key findings :

  • The 4-methoxyphenylsulfonyl group may improve solubility relative to the unsubstituted phenylsulfonyl group in .

Comparison with JWH Series Ethanones ()

The JWH-201 analog 2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone shares an ethanone backbone but diverges in substituents:

Feature Target Compound JWH-201 ()
Core structure Azetidine Indole
Sulfonyl group Present (4-methoxyphenylsulfonyl) Absent
Thioether substituent Cyclopentylthio 1-Pentylindole
Analytical method Not reported FTIR-confirmed structure

Key findings :

  • The absence of a sulfonyl group in JWH-201 reduces polarity, likely enhancing blood-brain barrier penetration compared to the target compound.
  • The indole core in JWH-201 is associated with cannabinoid receptor activity, whereas the azetidine in the target compound may target distinct pathways.

Comparison :

  • Recrystallization () vs. column chromatography () highlights trade-offs between scalability and purity.

Research Implications and Limitations

  • Structural insights : The azetidine core and sulfonyl group differentiate the target compound from triazole and indole analogs, suggesting unique physicochemical and pharmacological profiles.
  • Limitations : Direct comparative data (e.g., bioactivity, solubility) are absent in the provided evidence; conclusions are inferred from structural analogs.

Q & A

Q. How can researchers resolve instability during long-term storage?

  • Best Practices :
  • Storage conditions : Lyophilize and store at -80°C under argon to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations .
  • Stability-indicating assays : Regularly test purity via HPLC and track degradation kinetics .

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